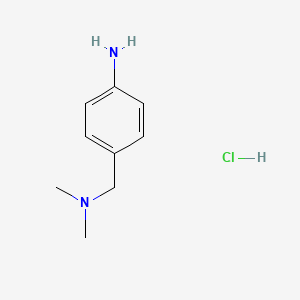

4-((Dimethylamino)methyl)aniline hydrochloride

Descripción

Nuclear Magnetic Resonance (NMR) Spectral Analysis

- δ 2.93 ppm (s, 6H) : Methyl protons of the dimethylamino group.

- δ 3.85 ppm (s, 2H) : Methylene bridge (-CH₂-N(CH₃)₂).

- δ 6.71–7.44 ppm (m, 4H) : Aromatic protons from the benzene ring.

- δ 10.05 ppm (s, 1H) : Ammonium proton (-NH₃⁺).

- δ 40.7 ppm : N(CH₃)₂ carbon.

- δ 56.8 ppm : Methylene carbon (-CH₂-).

- δ 113.5–133.4 ppm : Aromatic carbons.

Infrared (IR) and Raman Spectroscopic Features

- 3350–3200 : N-H stretching (ammonium and aniline).

- 2920–2850 : C-H stretching (methyl and methylene).

- 1600–1450 : C=C aromatic ring vibrations.

- 1100–1000 : C-N stretching (dimethylamino group).

Raman shifts highlight skeletal vibrations:

Mass Spectrometric Fragmentation Patterns

- 186.09 [M+H]⁺ : Molecular ion peak.

- 150.12 : Loss of HCl (-36.46 Da).

- 121.08 : Cleavage of the methylene bridge (-CH₂-N(CH₃)₂).

Fragmentation pathway :

- Deprotonation to form the free base (C₉H₁₄N₂⁺).

- Sequential loss of methyl groups from the dimethylamino moiety.

Comparative Analysis with Parent Compound (4-((Dimethylamino)methyl)aniline)

Table 2: Key Differences Between Free Base and Hydrochloride Salt

Key structural differences :

Propiedades

IUPAC Name |

4-[(dimethylamino)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2.ClH/c1-11(2)7-8-3-5-9(10)6-4-8;/h3-6H,7,10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYJEGJVCUJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-((Dimethylamino)methyl)aniline hydrochloride can be synthesized through the alkylation of aniline with dimethylamine in the presence of an acid catalyst. The reaction typically involves the following steps:

Starting Materials: Aniline and dimethylamine.

Catalyst: Acid catalyst such as hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale alkylation processes. The reaction is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

4-((Dimethylamino)methyl)aniline hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: It can be reduced to form amine derivatives.

Substitution: The compound can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and sulfonic acids are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Nitroaniline or nitrosoaniline derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated or sulfonated aniline derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmacological Properties:

DMAA derivatives exhibit a range of pharmacological activities due to their unique chemical structure. They have been studied for their potential in treating various diseases, including:

- Antimicrobial Activity: DMAA derivatives have shown effectiveness against bacterial infections, making them candidates for antibiotic development.

- Antihistaminic Properties: Compounds containing the dimethylamine moiety are known for their antihistaminic effects, which can be beneficial in treating allergic reactions.

- Anticancer Activity: Research indicates that DMAA derivatives can modulate biochemical pathways involved in tumor growth and metastasis, suggesting potential use in cancer therapy .

Synthetic Strategies:

The synthesis of DMAA involves several methods, including:

- Reduction Reactions: For example, 4-nitrobenzylamine can be reduced to obtain 4-((dimethylamino)methyl)aniline using activated iron powder in acetic acid under controlled conditions .

- Catalytic Hydrogenation: A method involving Raney nickel as a catalyst has been developed to produce high yields of DMAA from nitrobenzene derivatives .

Industrial Applications

Dyes and Pigments:

DMAA is utilized in the synthesis of dyes and pigments due to its ability to form stable colored compounds. Its derivatives are often employed in textile and paint industries for coloring purposes.

Polymer Chemistry:

In material science, DMAA serves as a building block for synthesizing polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength.

Case Study 1: Anticancer Research

A study highlighted the use of DMAA derivatives in targeting specific cancer cell lines. The results demonstrated that these compounds could inhibit cell proliferation and induce apoptosis in cancer cells, showcasing their potential as anticancer agents.

Case Study 2: Antimicrobial Applications

Another research project investigated the antimicrobial efficacy of DMAA derivatives against multi-drug resistant bacteria. The findings revealed significant antibacterial activity, indicating that these compounds could be developed into new antibiotics.

Data Summary

Mecanismo De Acción

The mechanism of action of 4-((Dimethylamino)methyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group enhances its nucleophilicity, allowing it to participate in various chemical reactions. The compound can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Below is a detailed comparison of 4-((Dimethylamino)methyl)aniline hydrochloride with structurally and functionally related aromatic amines:

Table 1: Structural and Physicochemical Comparison

Key Comparative Insights

Substituent Effects on Reactivity: The dimethylaminomethyl group in the target compound is electron-donating, increasing the nucleophilicity of the aniline NH₂ group compared to electron-withdrawing groups like -CF₃ or -SO₂CH₃ . This makes the target compound more reactive in electrophilic substitution or coupling reactions . The trifluoromethyl group in 4-(Trifluoromethyl)aniline hydrochloride provides lipophilicity and metabolic resistance, commonly exploited in agrochemical design .

Salt Form and Solubility: Dihydrochloride salts (e.g., 4-[2-(Dimethylamino)ethyl]aniline dihydrochloride ) exhibit higher aqueous solubility than monohydrochlorides, advantageous for biological assays. The monohydrochloride form of the target compound balances solubility and stability for synthetic applications .

Stereochemical Considerations: Chiral analogs like (S)-4-(1-Aminoethyl)aniline dihydrochloride highlight the role of stereochemistry in drug-receptor interactions, unlike the achiral target compound.

Biological Activity: The dimethylamino group in the target compound may enhance blood-brain barrier penetration, a trait less pronounced in sulfonyl- or trifluoromethyl-substituted analogs .

Actividad Biológica

4-((Dimethylamino)methyl)aniline hydrochloride, also known as DMAMH, is a compound that has garnered attention due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings.

- Chemical Formula : C₉H₁₃ClN₂

- Molecular Weight : 172.67 g/mol

- CAS Number : 1216997-49-7

The biological activity of DMAMH can be attributed to several mechanisms:

- Antitumor Activity : DMAMH has been shown to exert significant cytotoxic effects on various cancer cell lines. It operates by targeting specific cellular pathways involved in apoptosis and cell proliferation.

- Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes such as SIRT1 and tNOX, leading to reduced tumor growth and enhanced apoptosis in cancer cells .

- Antimicrobial Properties : Preliminary studies suggest that DMAMH exhibits antibacterial and antifungal activities against a range of pathogens, potentially through mechanisms that disrupt membrane integrity and inhibit metabolic processes .

Antitumor Effects

A study involving DMAMH derivatives highlighted their superior antitumor efficacy compared to their parent compounds. The derivatives were found to induce apoptosis in oral cancer cells by targeting the tNOX-NAD+-SIRT1 axis, which plays a crucial role in cellular metabolism and survival pathways .

| Study | Cell Line | Mechanism | Result |

|---|---|---|---|

| Tikhomirov et al. (2021) | SAS and HSC-3 | SIRT1 inhibition | Induced apoptosis |

| Nadysev et al. (2018) | Various cancer lines | Cytotoxicity comparison with doxorubicin | Comparable effectiveness |

Antimicrobial Activity

DMAMH has also been evaluated for its antimicrobial properties. Research indicates that it possesses moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 µM to 156.47 µM against various strains .

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

Q & A

Q. What are the recommended synthetic routes for 4-((dimethylamino)methyl)aniline hydrochloride, and how can reaction conditions be optimized?

A two-step approach is commonly employed:

Mannich reaction : React aniline derivatives with formaldehyde and dimethylamine to introduce the dimethylaminomethyl group.

Hydrochloride salt formation : Treat the free base with HCl in anhydrous ethanol or diethyl ether .

Optimization : Monitor pH during salt formation (target pH ~3–4) and use inert atmospheres (N₂/Ar) to prevent oxidation of the aniline moiety. Adjust solvent polarity (e.g., ethanol vs. THF) to improve crystallinity .

Q. What spectroscopic and chromatographic methods are critical for characterizing this compound?

- 1H/13C NMR : Confirm the presence of the dimethylamino group (δ ~2.2–2.5 ppm for N(CH₃)₂) and aromatic protons (δ ~6.5–7.5 ppm) .

- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient elution) to assess purity (>95%) and detect byproducts (e.g., oxidized amines) .

- FT-IR : Identify N–H stretches (~3300 cm⁻¹ for –NH₂) and C–N vibrations (~1250 cm⁻¹) .

Q. How should researchers handle stability challenges during storage?

- Storage : Keep in amber vials at −20°C under desiccation (silica gel) to prevent hydrolysis of the hydrochloride salt .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC for decomposition products like 4-aminobenzaldehyde .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reactivity or interactions with biological targets?

- DFT calculations : Model the compound’s electron density to predict sites for electrophilic substitution (e.g., para to the –NH₂ group) .

- Molecular docking : Simulate interactions with enzymes (e.g., monoamine oxidases) using software like AutoDock Vina, focusing on hydrogen bonding with the dimethylamino group .

Q. What strategies resolve contradictions in reported solubility or reactivity data?

- Solubility discrepancies : Re-evaluate solvent purity (e.g., trace water in DMSO alters solubility) and use standardized shake-flask methods at 25°C .

- Reactivity conflicts : Compare substituent effects; e.g., electron-donating dimethylamino groups may reduce electrophilic substitution rates compared to unsubstituted anilines .

Q. How can the compound’s potential as a pharmaceutical intermediate be validated?

Q. What advanced analytical techniques are used to study degradation mechanisms?

- LC-QTOF-MS : Identify degradation products (e.g., N-oxide derivatives) with high-resolution mass accuracy .

- X-ray crystallography : Determine structural changes in degraded crystals (e.g., HCl loss under thermal stress) .

Comparative and Methodological Questions

Q. How does the reactivity of this compound differ from structurally similar aniline derivatives?

- Nucleophilic substitution : The dimethylamino group sterically hinders para positions but activates ortho/meta sites compared to 4-methoxyaniline hydrochloride .

- Reduction sensitivity : The –NH₂ group is more prone to oxidation than alkylated analogs (e.g., 4-(dimethylamino)benzylamine), requiring antioxidants like BHT in reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.